(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol
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Overview
Description
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol is a chiral compound with a unique structure that includes a cyclobutane ring and an oxane (tetrahydropyran) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol typically involves the formation of the cyclobutane ring followed by the introduction of the oxane moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxa-spirocycles: These compounds have similar structural features and are known for their improved water solubility and lower lipophilicity.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share some structural similarities and have been studied for their antiviral and anticancer properties.
Uniqueness
(1R,2R)-2-[(oxan-4-yl)amino]cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclobutane ring and an oxane moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(1R,2R)-2-(oxan-4-ylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m1/s1 |
InChI Key |
MXODTBSXWZFMIG-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2CCOCC2)O |
Canonical SMILES |
C1CC(C1NC2CCOCC2)O |
Origin of Product |
United States |
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